molecular formula C6H3F3O2S B1301299 5-(Trifluoromethyl)thiophene-2-carboxylic acid CAS No. 128009-32-5

5-(Trifluoromethyl)thiophene-2-carboxylic acid

Cat. No. B1301299
M. Wt: 196.15 g/mol
InChI Key: MTPNYGZXGMOELX-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)thiophene-2-carboxylic acid is a chemical compound that belongs to the family of thiophene derivatives. Thiophenes are heterocyclic compounds that consist of a five-membered ring containing four carbon atoms and one sulfur atom. The trifluoromethyl group attached to the thiophene ring is a common substituent that can influence the electronic properties of the molecule due to its strong electron-withdrawing effect.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, a convenient route to thieno[3,2-b]thiophene-2-carboxyaldehyde, a related compound, is described for the synthesis of new 5-n-decylthieno[3,2-b]thiophene-2-carboxylic acid, which forms novel supramolecular liquid-crystalline complexes through intermolecular hydrogen bonding . Additionally, the synthesis of a series of thiophene-based derivatives from 5-bromothiophene-2-carboxylic acid via Suzuki cross-coupling reactions has been reported, showcasing the versatility of thiophene-2-carboxylic acid derivatives in forming various analogs with different substituents .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can significantly influence their physical and chemical properties. For example, coordination polymers incorporating thiophene-2,5-dicarboxylic acid demonstrate diverse architectures depending on the ligands and metal ions involved, which is indicative of the versatile coordination properties of thiophene dicarboxylates . Similarly, copper(II) complexes of thiophene-2,5-dicarboxylic acid with different ligands exhibit various coordination geometries and form three-dimensional frameworks through hydrogen bonding and C–H···π interactions .

Chemical Reactions Analysis

Thiophene derivatives participate in a range of chemical reactions. The Suzuki cross-coupling reaction is a notable example, where 5-bromothiophene-2-carboxylic acid is coupled with different arylboronic acids to yield a series of novel compounds with potential spasmolytic activity . Furthermore, the synthesis of 2,3-disubstituted thiophenes from cyclopropane dicarboxylates and 1,4-dithiane-2,5-diol involves a tandem thia-Michael addition/aldol reaction, demonstrating the reactivity of thiophene derivatives in multistep synthetic processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structures. The incorporation of thiophene-2,5-dicarboxylic acid into coordination polymers results in materials with varying dimensionalities and thermal properties, which can be tailored by the choice of metal ions and ligands . The presence of the trifluoromethyl group in thiophene derivatives is likely to enhance their electron-withdrawing capability, affecting their reactivity and stability. The study of copper(II) complexes of thiophene-2,5-dicarboxylic acid also provides insights into their thermal properties and structural characterizations, which are crucial for understanding their potential applications .

Scientific Research Applications

Synthesis and Chemical Properties

5-(Trifluoromethyl)thiophene-2-carboxylic acid and its derivatives have been synthesized and studied for various chemical properties and potential applications. For instance, Rasool et al. (2020) explored the synthesis of novel thiophene-based derivatives, highlighting their good spasmolytic effects and reactivity based on density functional theory (DFT) calculations (Rasool et al., 2020). Additionally, Liang-ce et al. (2016) conducted research on the efficient synthesis of thiophene-2-carbonyl derivatives under different conditions, emphasizing the process's efficiency and high yield (Liang-ce et al., 2016).

Biological and Medicinal Research

In the field of biology and medicine, thiophene-2-carboxylic acid derivatives have been investigated for various applications. Axton et al. (1992) developed novel immunosuppressive butenamides using 5-[4-(1,1-dimethylethyl)phenyl]thiophene-2-carboxylic acid, showing potential for immunosuppression in T-lymphocytes (Axton et al., 1992). Moreover, Scarpelli et al. (2008) studied 5-(trifluoroacetyl)thiophene-2-carboxamides, finding them to be potent and selective class II histone deacetylase (HDAC) inhibitors, contributing to the understanding of cellular activity and metabolic stability (Scarpelli et al., 2008).

Material Science and Engineering

The use of thiophene-2-carboxylic acid derivatives extends to material science and engineering. Deng et al. (2013) synthesized new conjugated polymers based on trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate, revealing significant alterations in optical and electrochemical properties due to the trifluoromethyl group (Deng et al., 2013).

Safety And Hazards

The safety information for this compound includes the signal word “Warning” and the hazard statements H315, H319, and H335 . These hazard statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(trifluoromethyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O2S/c7-6(8,9)4-2-1-3(12-4)5(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPNYGZXGMOELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365903
Record name 5-(trifluoromethyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)thiophene-2-carboxylic acid

CAS RN

128009-32-5
Record name 5-(trifluoromethyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
GZ Zhu, ZS Lu, HL Shi - Zeitschrift für Kristallographie-New Crystal …, 2013 - degruyter.com
Crystal structure of 4-phenyl-5-(trifluoromethyl)-thiophene-2-carboxylic acid, C12H7F3O2S Page 1 Crystal structure of 4-phenyl-5-(trifluoromethyl)-thiophene-2-carboxylic acid …
Number of citations: 2 www.degruyter.com
SA Siry, VM Timoshenko, YG Schermolovich - Journal of Fluorine Chemistry, 2016 - Elsevier
A synthetic route to functionalized α-(polyfluoroalkyl)thiophenes based on the reactions of ring contraction of polyfluoroalkyl substituted thiopyran derivatives has been explored. Potent 6…
Number of citations: 4 www.sciencedirect.com
S Hameed P, N Bharatham, N Katagihallimath… - Scientific Reports, 2018 - nature.com
The mechanism of efflux is a tour-de-force in the bacterial armoury that has thwarted the development of novel antibiotics. We report the discovery of a novel chemical series with potent …
Number of citations: 15 www.nature.com
YC Chen, SS Dinavahi, Q Feng, R Gowda, S Ramisetti… - Cancer letters, 2021 - Elsevier
Targeting the metastatic process to prevent disease dissemination in cancer remains challenging. One step in the metastatic cascade involves cancer cells transiting through the …
Number of citations: 3 www.sciencedirect.com
OV Serdyuk, VT Abaev, AV Butin… - Fluorine in Heterocyclic …, 2014 - Springer
The chapter is devoted to the synthesis and application of thiophenes (selenophenes) and benzothiophenes bearing fluorine atoms, CF 3 groups, and perfluorinated aryl fragments. …
Number of citations: 3 link.springer.com
OV Serdyuk, VT Abaev, AV Butin, VG Nenajdenko - Synthesis, 2011 - thieme-connect.com
Approaches towards fluorothiophenes, perfluoroalkylthiophenes, perfluoroarylthiophenes and their benzo-analogues are reviewed. The literature up to 2010 is highlighted. …
Number of citations: 28 www.thieme-connect.com
D Zhao, P Liang, YP Li, QQ Liu, WL Li - Zeitschrift für Kristallographie …, 2013 - degruyter.com
C 6 H 8 O 4 Pb, orthorhombic, Pnma (no. 62), a = 21.927(2) Å, b = 7.2139(7) Å, c = 4.7357(5) Å, V = 749.1 Å 3 , Z = 4, R gt (F) = 0.0429, wR ref (F 2 ) = 0.1149, T = 296 K. …
Number of citations: 7 www.degruyter.com
XJ Feng, DB Xiong, Y Prots, W Schnelle… - … New Crystal Structures, 2013 - degruyter.com
Crystal Structure Of Cadmium Iridium, Cd41Ir8 Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ GBP - Pound $ USD - Dollar EN …
Number of citations: 3 www.degruyter.com

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